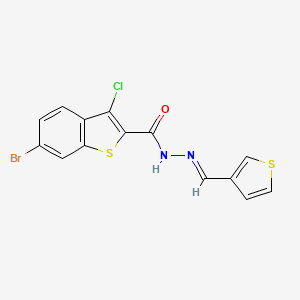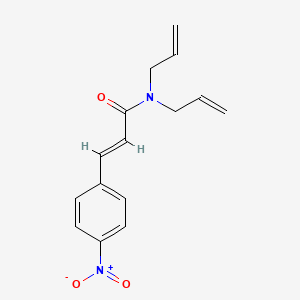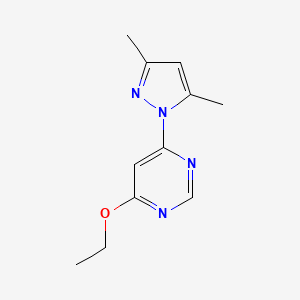
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the fields of medicinal chemistry and drug discovery. This compound is a pyrazolopyrimidine derivative that exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine has been the subject of numerous scientific studies due to its potential applications in drug discovery and medicinal chemistry. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine has been found to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. This compound has also been investigated for its anti-viral properties, particularly against the hepatitis C virus.
Mécanisme D'action
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine has been found to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine are diverse and depend on the specific biological system being studied. In general, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine has been found to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting survival signaling pathways. This compound has also been shown to have anti-viral effects by inhibiting viral replication and reducing the expression of viral proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine in lab experiments is its diverse range of biological activities, which makes it a useful tool for investigating various biological systems. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe chemical to work with. However, one limitation of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are numerous future directions for research on 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability and reduce its cost. Additionally, further investigation into the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine could lead to the discovery of new targets for drug development. Finally, there is potential for the development of new therapeutic agents based on the structure of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine, which could have applications in the treatment of a range of diseases.
Méthodes De Synthèse
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-ethoxypyrimidine involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with 2-ethoxypyrimidine-4,6-diamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and requires careful temperature control and purification steps to obtain a pure product.
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-ethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-4-16-11-6-10(12-7-13-11)15-9(3)5-8(2)14-15/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQDNZVWIZHCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)
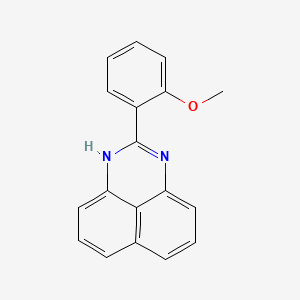
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)
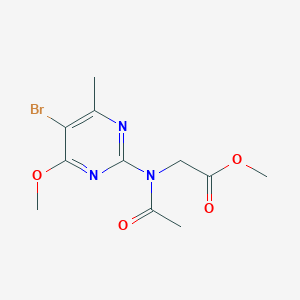
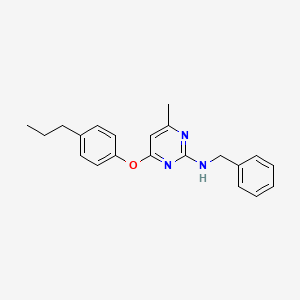

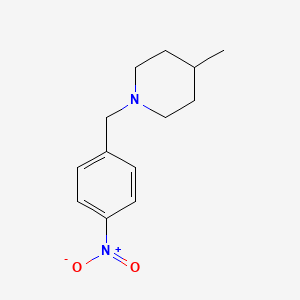

![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)
